molecular formula C8H7N3O2 B14856317 (2-Amino-6-cyanopyridin-4-YL)acetic acid

(2-Amino-6-cyanopyridin-4-YL)acetic acid

Cat. No.: B14856317
M. Wt: 177.16 g/mol
InChI Key: LACHEIZOQSSADU-UHFFFAOYSA-N
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Description

(2-Amino-6-cyanopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of an amino group, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-cyanopyridin-4-YL)acetic acid can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-cyanopyridin-4-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(2-amino-6-cyanopyridin-4-yl)acetic acid

InChI

InChI=1S/C8H7N3O2/c9-4-6-1-5(3-8(12)13)2-7(10)11-6/h1-2H,3H2,(H2,10,11)(H,12,13)

InChI Key

LACHEIZOQSSADU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)N)CC(=O)O

Origin of Product

United States

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